

# Application of Diazolidinylurea in Challenge Tests for Preservative Efficacy

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## Compound of Interest

Compound Name: Diazolidinylurea

Cat. No.: B1206482

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## Application Notes

**Diazolidinylurea** is a widely utilized antimicrobial preservative in the cosmetic and personal care industries.[1] Its efficacy in protecting products from microbial contamination is a critical aspect of formulation development, ensuring product safety and longevity. These application notes provide an overview of its use, mechanism of action, and antimicrobial spectrum, with a focus on its evaluation through preservative efficacy testing (PET), also known as challenge tests.

### 1. Introduction to Diazolidinylurea

**Diazolidinylurea** (CAS No. 78491-02-8) is a heterocyclic urea derivative.[2] It is a white, free-flowing, and hygroscopic powder that is highly soluble in water.[3] Commercially, it is often known by trade names such as Germall™ II.[4] It is valued for its broad-spectrum antimicrobial activity and compatibility with a wide range of cosmetic ingredients.[3]

### 2. Mechanism of Action

**Diazolidinylurea** functions as a formaldehyde-releasing agent.[1][2][5] Its chemical structure is designed to slowly decompose over time, releasing small, controlled amounts of formaldehyde into the product.[5] Formaldehyde is a potent biocide that effectively inhibits the growth of a wide array of microorganisms by denaturing proteins and disrupting cellular functions. This

slow-release mechanism provides sustained antimicrobial protection throughout the product's shelf life.[5]

### 3. Antimicrobial Spectrum

**Diazolidinylurea** exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeast and molds.[1][2] It is particularly noted for its effectiveness against challenging Gram-negative bacteria, such as *Pseudomonas aeruginosa*. [3][6] However, some studies indicate that when used as the sole preservative, its efficacy against certain fungi, particularly *Candida albicans*, may be limited.[7][8] For this reason, it is often used in combination with other preservatives, such as parabens or iodopropynyl butylcarbamate (IPBC), to achieve a more robust and complete antimicrobial defense.

### 4. Recommended Use Levels and Regulatory Status

The typical use concentration of **Diazolidinylurea** in cosmetic and personal care products ranges from 0.1% to 0.3%.[3] The maximum permitted concentration in the European Union is 0.5%.[2] Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that **Diazolidinylurea** is safe for use in cosmetics at concentrations up to 0.5%.[5]

### 5. Factors Influencing Efficacy

Several factors can influence the preservative efficacy of **Diazolidinylurea** in a formulation:

- **pH:** **Diazolidinylurea** is effective over a broad pH range, typically from 3.0 to 9.0.[3][6]
- **Formulation Matrix:** The presence of other ingredients, such as surfactants, polymers, and active ingredients, can impact the availability and effectiveness of the preservative.
- **Water Activity:** Like most preservatives, **Diazolidinylurea** is most effective in aqueous phases where microbial growth is most likely to occur.
- **Manufacturing Process:** It is recommended to add **Diazolidinylurea** during the cooling phase of production, at temperatures below 60°C, to prevent potential degradation.[3]
- **Packaging:** The choice of packaging can influence the potential for microbial contamination during consumer use.

## Data Presentation: Antimicrobial Efficacy of Diazolidinylurea

While detailed, publicly available log reduction data from challenge tests with **Diazolidinylurea** as the sole preservative is limited, the following table summarizes its known antimicrobial spectrum and Minimum Inhibitory Concentrations (MICs). It is important to note that MIC values are determined in vitro under ideal conditions and may not directly correlate with preservative efficacy in a finished product, which must be confirmed through challenge testing.

Microorganism	Type	Efficacy of Diazolidinylurea (as a single agent)	Minimum Inhibitory Concentration (MIC) in ppm (µg/mL)
Pseudomonas aeruginosa	Gram-negative Bacteria	Generally Effective	300
Escherichia coli	Gram-negative Bacteria	Generally Effective	300
Burkholderia cepacia	Gram-negative Bacteria	Generally Effective	150
Staphylococcus aureus	Gram-positive Bacteria	Generally Effective	300
Enterobacter gergoviae	Gram-negative Bacteria	Generally Effective	300
Pseudomonas fluorescens	Gram-negative Bacteria	Generally Effective	300
Aspergillus brasiliensis	Mold	Moderately Effective	2500
Candida albicans	Yeast	Potentially Limited Efficacy	>10000

Data sourced from a technical datasheet for Germall™ II.

Note on Quantitative Data: The data presented above indicates the concentration of **Diazolidinylurea** required to inhibit microbial growth in a laboratory setting. A preservative efficacy test (challenge test) is essential to determine the actual performance in a specific formulation. One study has shown that **Diazolidinylurea**, when used alone, was ineffective against *C. albicans* in a challenge test at concentrations up to 16 times its MIC value.[7][8]

## Experimental Protocols

### Preservative Efficacy Test (Challenge Test) Protocol based on USP <51>

This protocol outlines a typical challenge test to evaluate the efficacy of a preservative system containing **Diazolidinylurea** in a cosmetic or pharmaceutical product.

#### 1. Objective

To determine the effectiveness of **Diazolidinylurea** in a given formulation to resist microbial contamination from a standardized panel of microorganisms over a 28-day period.

#### 2. Materials

- Test Product: The final formulation containing **Diazolidinylurea** at the desired concentration.
- Control Product: The formulation without any preservative system (if available and safe to handle).
- Challenge Microorganisms (USP <51> Panel):
  - *Staphylococcus aureus* (ATCC 6538)
  - *Pseudomonas aeruginosa* (ATCC 9027)
  - *Escherichia coli* (ATCC 8739)
  - *Candida albicans* (ATCC 10231)
  - *Aspergillus brasiliensis* (ATCC 16404)

- Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Broth (SDB), Sabouraud Dextrose Agar (SDA).
- Sterile Saline Solution: 0.9% NaCl.
- Neutralizing Broth: A suitable broth to inactivate the preservative (e.g., D/E Neutralizing Broth). The efficacy of the neutralizer must be validated.
- Sterile Equipment: Pipettes, petri dishes, dilution tubes, spreaders, incubators.

### 3. Methodology

#### 3.1. Preparation of Inoculum

- Culture the bacterial strains on TSA at 30-35°C for 18-24 hours.
- Culture *C. albicans* on SDA at 20-25°C for 48-72 hours.
- Culture *A. brasiliensis* on SDA at 20-25°C for 7-10 days to generate spores.
- Harvest the cultures by washing the surface of the agar with sterile saline.
- Adjust the concentration of each microbial suspension to approximately  $1 \times 10^8$  colony-forming units (CFU)/mL.

#### 3.2. Inoculation of the Product

- Dispense a measured amount of the test product into five separate sterile containers.
- Inoculate each container with one of the five challenge microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.
- The final concentration of microorganisms in the product should be between  $1 \times 10^5$  and  $1 \times 10^6$  CFU/mL.
- Thoroughly mix the inoculated product to ensure a homogenous distribution of the microorganisms.

- Determine the initial concentration of microorganisms (Time 0) immediately after inoculation by performing serial dilutions and plate counts.

### 3.3. Incubation and Sampling

- Incubate the inoculated containers at 20-25°C in the dark for 28 days.
- Withdraw samples from each container at specified intervals: 7, 14, and 28 days.
- At each time point, perform serial dilutions of the samples in neutralizing broth and plate onto the appropriate agar medium.
- Incubate the plates under the conditions described in step 3.1.

### 3.4. Data Analysis

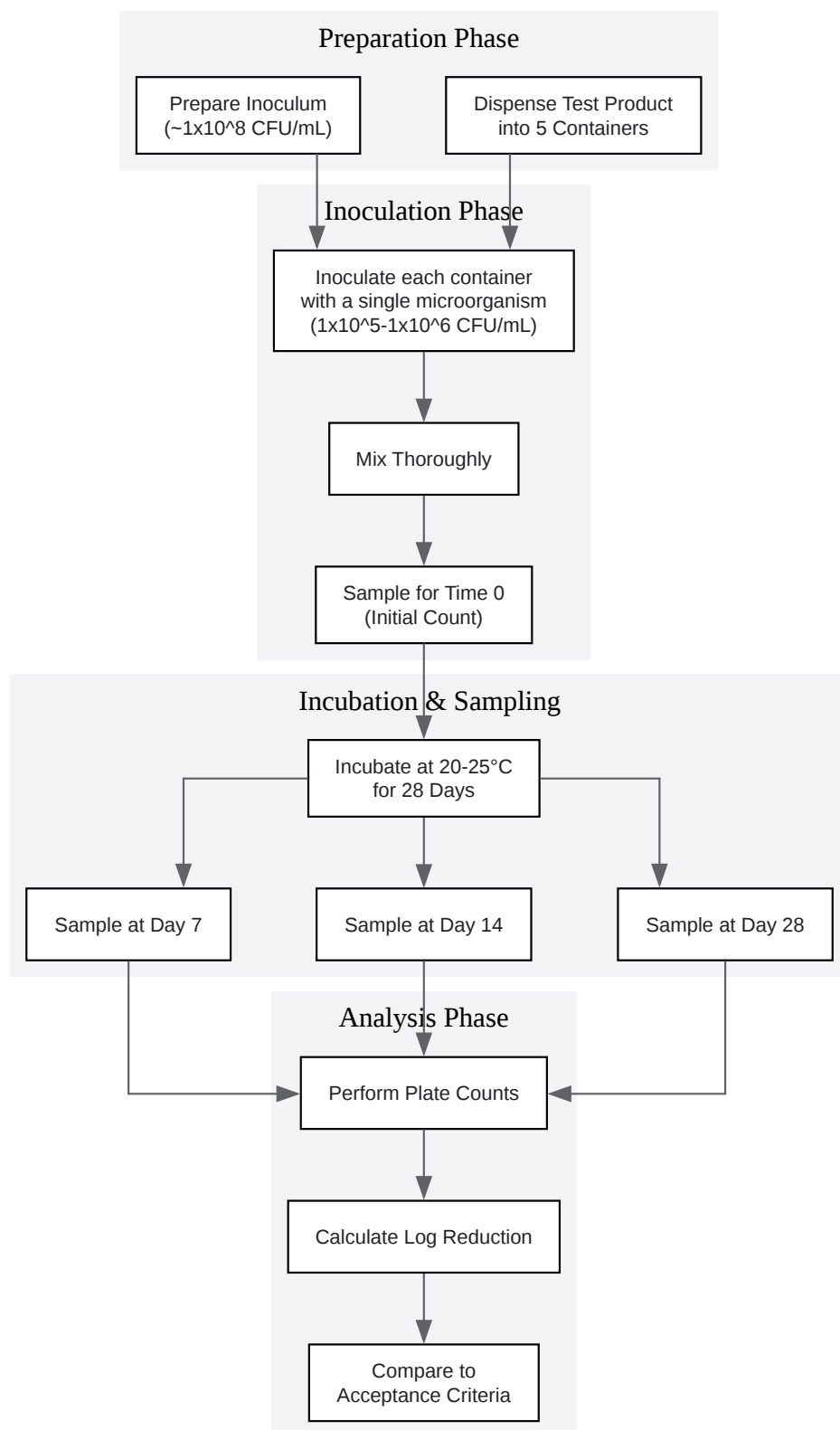
- Count the number of colonies on the plates at each time interval and calculate the CFU/mL for each microorganism.
- Calculate the log reduction in microbial concentration from the initial count for each time point using the following formula:  $\text{Log Reduction} = \text{Log}_{10}(\text{Initial CFU/mL}) - \text{Log}_{10}(\text{CFU/mL at sampling time})$
- Compare the log reduction values to the acceptance criteria outlined in USP <51> for the specific product category.

## 4. Acceptance Criteria (USP <51> for Topical Products - Category 2)

- Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
- Yeast and Molds: No increase from the initial count at 14 and 28 days.

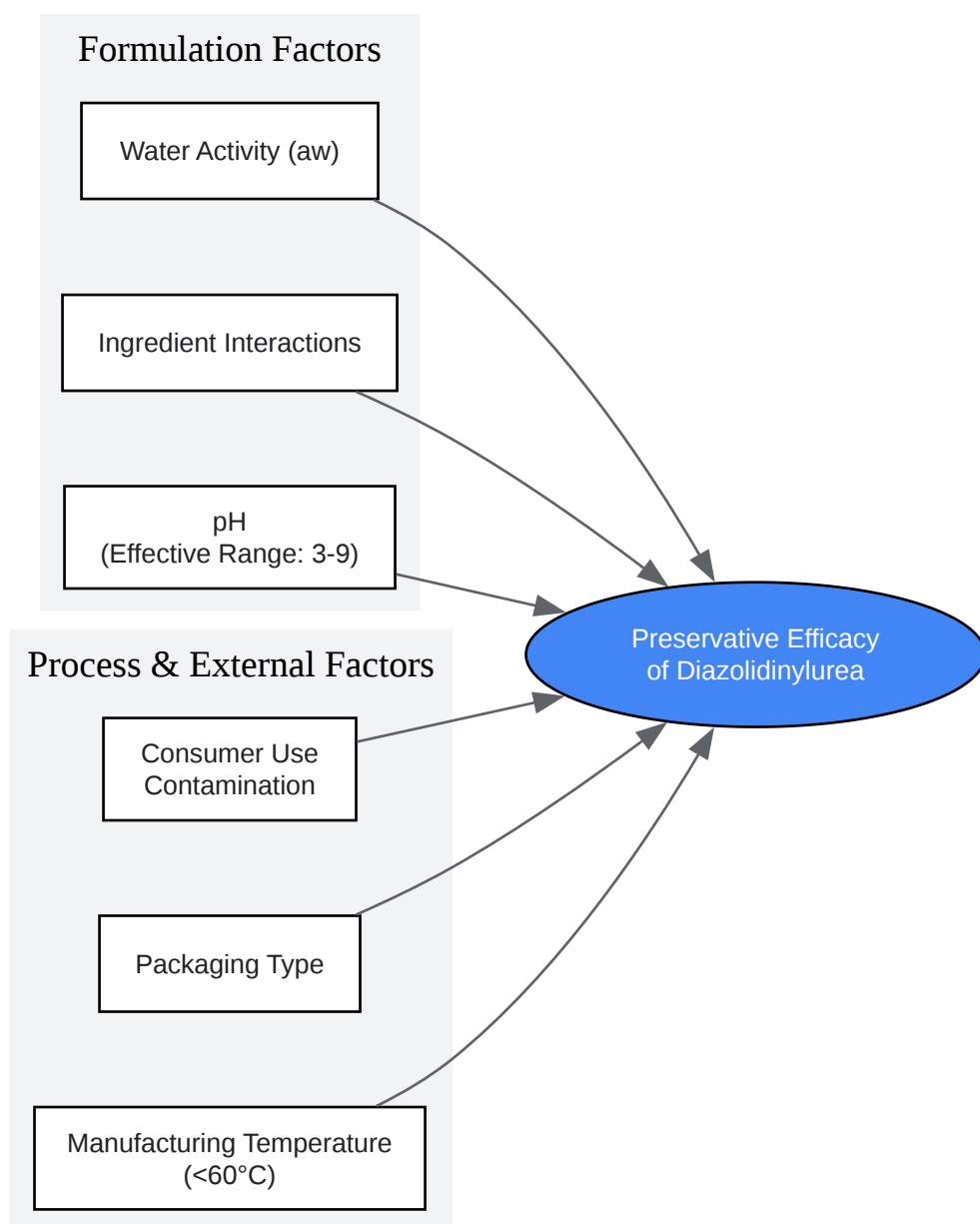
"No increase" is defined as not more than a 0.5 log<sub>10</sub> unit higher than the previous value.

## Visualizations



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Caption: Workflow for a Preservative Efficacy Challenge Test.



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Caption: Factors Influencing **Diazolidinylurea**'s Preservative Efficacy.

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